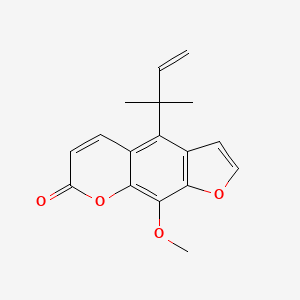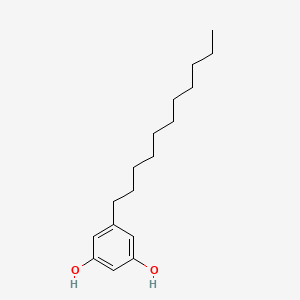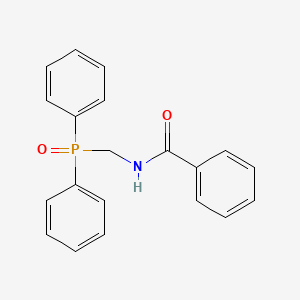
N-((Diphenylphosphoryl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Diphenylphosphoryl)methyl)benzamide: is an organic compound with the molecular formula C20H18NO2P It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a diphenylphosphinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Diphenylphosphoryl)methyl)benzamide typically involves the reaction of benzamide with diphenylphosphinylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((Diphenylphosphoryl)methyl)benzamide can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the diphenylphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-((Diphenylphosphoryl)methyl)benzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism by which N-((Diphenylphosphoryl)methyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The diphenylphosphinyl group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in catalytic cycles, enhancing the efficiency of various chemical reactions .
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the diphenylphosphinylmethyl group.
Diphenylphosphine oxide: A related compound where the phosphinyl group is not attached to a benzamide moiety.
N-Phenylbenzamide: Another derivative of benzamide with a different substituent on the nitrogen atom.
Uniqueness: N-((Diphenylphosphoryl)methyl)benzamide is unique due to the presence of both the benzamide and diphenylphosphinyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .
Properties
CAS No. |
35003-98-6 |
|---|---|
Molecular Formula |
C20H18NO2P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-(diphenylphosphorylmethyl)benzamide |
InChI |
InChI=1S/C20H18NO2P/c22-20(17-10-4-1-5-11-17)21-16-24(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
InChI Key |
ZDGYWYBNLINILW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


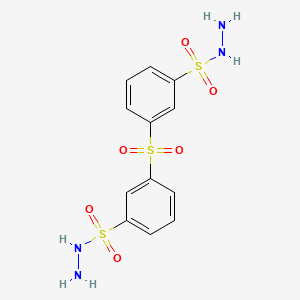
![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)
![[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide](/img/structure/B1655266.png)

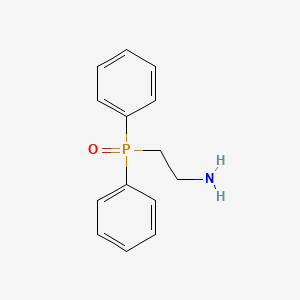
![3-[(4-Methoxycarbonylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1655273.png)

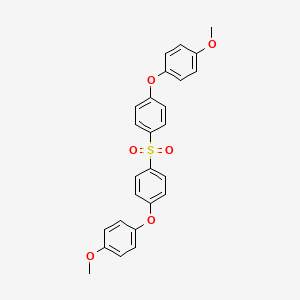


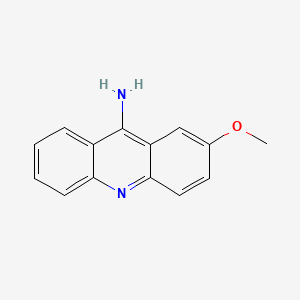
![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)
